4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylthiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-bromoacetophenone under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Dehalogenated pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine: Similar structure but with a phenyl group instead of a methylthiophene group.
4-(4-bromo-5-methylthiophen-2-yl)pyridine: Contains a pyridine ring instead of a pyrazole ring.
4-bromo-1-methyl-3-(5-methylthiophen-2-yl)-1H-pyrazole: Similar structure but with a methyl group on the pyrazole ring.
Uniqueness
4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both a bromine atom and a methylthiophene group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by a bromine atom and a methylthiophene substituent, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, antifungal, anticancer properties, and mechanisms of action.
- Molecular Formula : C9H10BrN3S
- Molecular Weight : 272.17 g/mol
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These effects are primarily attributed to the compound's ability to inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways and inhibiting microbial growth .
Table 1: Summary of Antimicrobial and Antifungal Activity
Activity Type | Mechanism of Action | Target Enzymes |
---|---|---|
Antimicrobial | Enzyme inhibition | Various microbial enzymes |
Antifungal | Mycelial growth inhibition | Specific fungal enzymes |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have shown that it can inhibit cell proliferation in certain cancer cell lines, particularly those associated with breast cancer. The presence of bromine and thiophene groups enhances its cytotoxic effects against cancer cells .
Case Study: Breast Cancer Cells
In vitro studies involving MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that this compound significantly inhibited cell viability. The compound was tested both alone and in combination with doxorubicin, revealing a synergistic effect that improved treatment efficacy while minimizing side effects .
The biological activity of this compound is largely influenced by its interaction with various biological targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes involved in metabolic processes, leading to altered cellular functions.
- Cell Membrane Disruption : It may disrupt bacterial cell membranes, causing leakage of cytosolic contents and eventual cell lysis.
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, leading to increased cell death.
Structure-Activity Relationship (SAR)
The unique substitution pattern on the pyrazole ring and the presence of the methylthiophene group confer distinct chemical properties that enhance the compound's biological activities. Comparative studies with structurally similar compounds reveal that modifications in substituents can significantly affect potency and selectivity against various biological targets.
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
5-Bromo-1-methyl-1H-pyrazol-3-amine | C4H6BrN3 | Lacks thiophene substitution |
5-Bromo-(4-chlorobenzyl)-1H-pyrazole | C10H8BrClN3 | Contains a chlorobenzyl group |
5-Bromo-3-(5-methylthiophen)pyrazole | C9H8BrN2S | Similar thiophene moiety but different substitution pattern |
Properties
Molecular Formula |
C9H10BrN3S |
---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
4-bromo-1-[(5-methylthiophen-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-6-2-7(5-14-6)3-13-4-8(10)9(11)12-13/h2,4-5H,3H2,1H3,(H2,11,12) |
InChI Key |
DABWYZNCGCJKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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